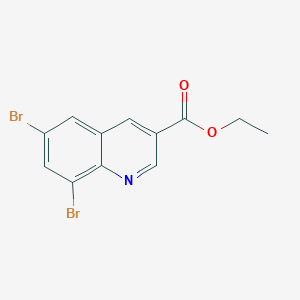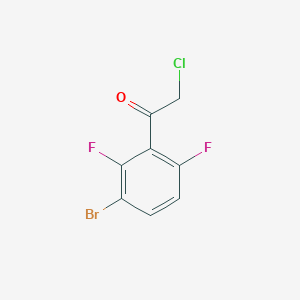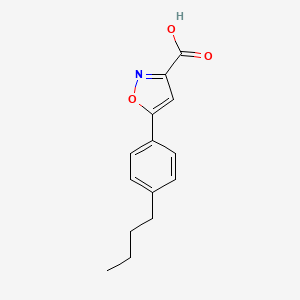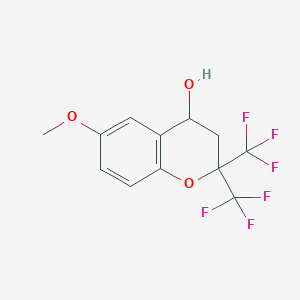
6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL is a chemical compound with the molecular formula C12H10F6O3 and a molecular weight of 316.2 g/mol It is a chromane derivative, characterized by the presence of methoxy and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl groups into the chromane structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in the desired form .
化学反応の分析
Types of Reactions
6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromane derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .
科学的研究の応用
6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways .
類似化合物との比較
Similar Compounds
6-Methoxy-2-(trifluoromethyl)chromane-4-OL: A similar compound with one trifluoromethyl group.
2,2-Bis(trifluoromethyl)chromane-4-OL: Lacks the methoxy group but has two trifluoromethyl groups.
Chromane derivatives: Various chromane derivatives with different substituents.
Uniqueness
6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL is unique due to the presence of both methoxy and two trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications .
特性
分子式 |
C12H10F6O3 |
|---|---|
分子量 |
316.20 g/mol |
IUPAC名 |
6-methoxy-2,2-bis(trifluoromethyl)-3,4-dihydrochromen-4-ol |
InChI |
InChI=1S/C12H10F6O3/c1-20-6-2-3-9-7(4-6)8(19)5-10(21-9,11(13,14)15)12(16,17)18/h2-4,8,19H,5H2,1H3 |
InChIキー |
OJVAIYXZBPOSRD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC(CC2O)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


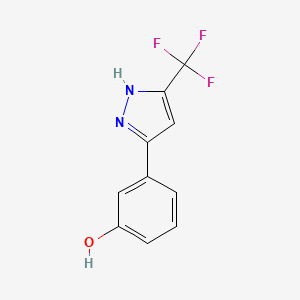
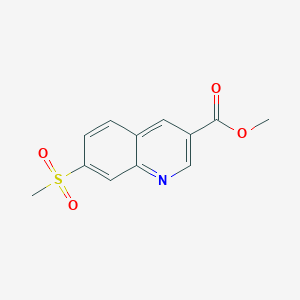
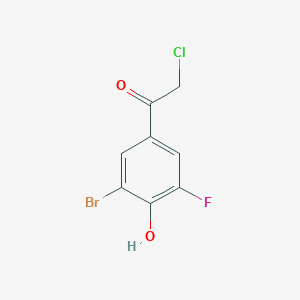
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
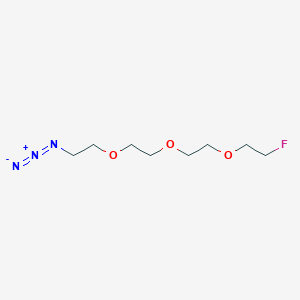
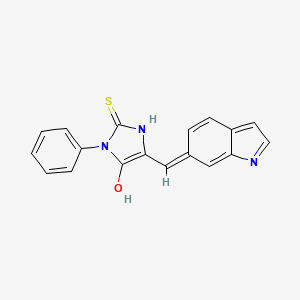
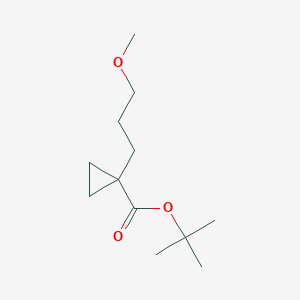
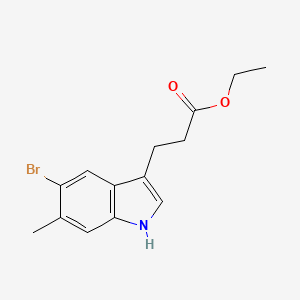


![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
